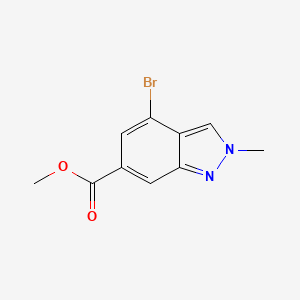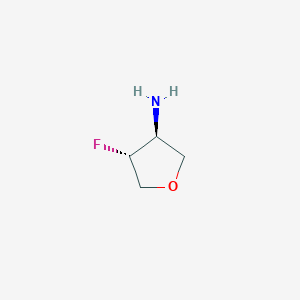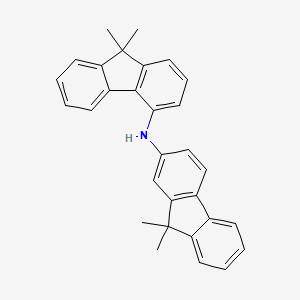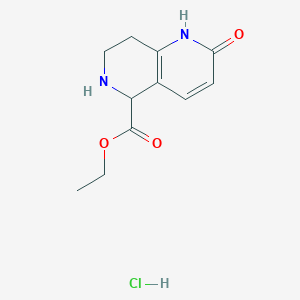
5-(Pyrrolidin-2-yl)isoxazole
Vue d'ensemble
Description
5-(Pyrrolidin-2-yl)isoxazole is a heterocyclic compound that features both a pyrrolidine ring and an isoxazole ring. The presence of these two rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis. The pyrrolidine ring is known for its biological activity, while the isoxazole ring is often used in the design of pharmaceuticals due to its stability and ability to participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the [2+3] cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The pyrrolidine ring can then be introduced through various methods, including the functionalization of preformed isoxazole rings.
Industrial Production Methods
Industrial production methods for 5-(Pyrrolidin-2-yl)isoxazole are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyrrolidin-2-yl)isoxazole can undergo various types of chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Applications De Recherche Scientifique
5-(Pyrrolidin-2-yl)isoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Pyrrolidin-2-yl)isoxazole involves its interaction with various molecular targets, including enzymes and receptors. The isoxazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic molecules that feature pyrrolidine or isoxazole rings, such as:
- Pyrrolidine-2,5-dione
- Isoxazole derivatives with different substituents
Uniqueness
5-(Pyrrolidin-2-yl)isoxazole is unique due to the combination of the pyrrolidine and isoxazole rings, which confer specific chemical and biological properties. This combination allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound in scientific research.
Propriétés
IUPAC Name |
5-pyrrolidin-2-yl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-9-10-7/h3,5-6,8H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOADWBZVSUVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3108196.png)

![Tert-butyl(1s,4s,5r)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108209.png)










